
MK-4827 clorhidrato
Descripción general
Descripción
Niraparib is a 2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide that has S-configuration. It is a potent inhibitor of PARP1 and PARP2 (IC50 of 3.8 and 2.1 nM, respectively) and approved as a first-line maintenance treatment for women with advanced ovarian cancer after responding to platinum-based chemotherapy. It has a role as an antineoplastic agent, an EC 2.4.2.30 (NAD(+) ADP-ribosyltransferase) inhibitor, a radiosensitizing agent and an apoptosis inducer.
Niraparib is an orally active poly (ADP-ribose) polymerase (PARP) inhibitor. By blocking the enzymes responsible for DNA repair, niraparib induces cytotoxicity in cancer cells. Niraparib is selective towards PARP-1 and PARP-2. First approved by the FDA on March 27, 2017, niraparib is used to treat epithelial ovarian, fallopian tube, or primary peritoneal cancer. Niraparib was approved by the European Commission on November 16, 2017 and by Health Canada on June 27, 2019.
Niraparib is a Poly(ADP-Ribose) Polymerase Inhibitor. The mechanism of action of niraparib is as a Poly(ADP-Ribose) Polymerase Inhibitor.
Niraparib is a small molecule inhibitor of poly ADP-ribose polymerase that is used in the therapy of selected patients with refractory and advanced ovarian carcinoma. Niraparib therapy is associated with a low rate of transient elevations in serum aminotransferase during therapy, but has not been linked to instances of clinically apparent liver injury.
Niraparib is an orally bioavailable inhibitor of poly (ADP-ribose) polymerase (PARP) types 1 and 2 (PARP-1 and -2), with antineoplastic activity. Upon administration, niraparib binds to and inhibits the activity of PARP-1 and -2, thereby inhibiting PARP-1 and -2-mediated DNA repair, enhancing the accumulation of DNA strand breaks, promoting genomic instability and resulting in apoptosis. The PARP family of proteins catalyzes post-translational ADP-ribosylation of nuclear proteins and is activated by single-strand DNA (ssDNA) breaks.
See also: Niraparib Tosylate Monohydrate (has salt form); Niraparib tosylate (is active moiety of); Niraparib; abiraterone acetate (component of).
Aplicaciones Científicas De Investigación
Indications and Mechanism of Action
Niraparib is primarily used in the following contexts:
- Maintenance Therapy : It is indicated for maintenance treatment in adult patients with advanced or recurrent epithelial ovarian cancer who have achieved a complete or partial response to first-line platinum-based chemotherapy. This application is crucial as it prolongs progression-free survival (PFS) in these patients .
- Combination Therapy : In Canada and the United States, niraparib is also available in combination with abiraterone for treating metastatic castration-resistant prostate cancer with BRCA mutations .
The drug's mechanism involves selective inhibition of PARP-1 and PARP-2, enzymes that play a significant role in DNA damage repair. By blocking these enzymes, niraparib prevents cancer cells from repairing their damaged DNA, leading to cell death, particularly in cells already compromised by BRCA mutations or other homologous recombination deficiencies .
Key Clinical Trials
- NOVA Study : This pivotal trial demonstrated that niraparib significantly improves PFS compared to placebo in patients with platinum-sensitive recurrent ovarian cancer. The median PFS for patients receiving niraparib was 12.9 months versus 3.8 months for those on placebo .
- PRIMA Study : This phase 3 trial evaluated niraparib as maintenance therapy in newly diagnosed advanced ovarian cancer patients. Results indicated improved outcomes based on response to initial chemotherapy, further solidifying its role in early-stage treatment settings .
- QUADRA Study : Focused on heavily pretreated patients, this study extended niraparib's indication to include those with three or more lines of therapy and either BRCA mutations or homologous recombination deficiencies .
Real-World Evidence
Recent studies have provided valuable insights into the real-world application of niraparib:
- A retrospective observational study assessed adverse events among 153 patients receiving 200 mg/day of niraparib after platinum-based chemotherapy. The occurrence of common adverse events was lower than reported in clinical trials, suggesting better tolerability in real-world settings .
- A study conducted in Japan highlighted the favorable safety profile of niraparib as maintenance therapy after initial chemotherapy for epithelial ovarian cancer. The management of hematologic adverse events through dose adjustments was emphasized, supporting its practical use in clinical practice .
Case Studies
- Case Report on Ovarian Carcinosarcoma : A 55-year-old woman with recurrent ovarian carcinosarcoma demonstrated a positive response to niraparib as a salvage treatment after failing multiple lines of therapy. Following dose adjustments due to thrombocytopenia, she maintained remission for over 20 months while on niraparib monotherapy .
- Real-World Application : Another case study reported that a patient who had previously undergone multiple treatments responded well to niraparib after experiencing rapid disease progression post-chemotherapy. This highlights the potential for niraparib as a viable option even in challenging cases .
Summary Table of Clinical Findings
Study | Patient Type | Median PFS (Niraparib) | Median PFS (Placebo) | Key Findings |
---|---|---|---|---|
NOVA | Platinum-sensitive recurrent EOC | 12.9 months | 3.8 months | Significant improvement in PFS |
PRIMA | Newly diagnosed advanced EOC | Not specified | Not specified | Supported use as maintenance therapy |
QUADRA | Heavily pretreated EOC patients | Not specified | Not specified | Expanded indication for broader patient population |
Real-world study | Patients initiating niraparib | Not applicable | Not applicable | Lower incidence of adverse events compared to trials |
Mecanismo De Acción
Target of Action
Niraparib hydrochloride, also known as MK-4827 hydrochloride, is a potent and selective inhibitor of the enzymes poly(ADP-ribose) polymerase 1 (PARP-1) and poly(ADP-ribose) polymerase 2 (PARP-2) . These enzymes play a crucial role in DNA repair, recognizing and repairing cellular DNA damage, such as single-strand breaks (SSBs) and double-strand breaks (DSBs) .
Mode of Action
Niraparib hydrochloride acts by blocking the enzymes responsible for DNA repair, specifically PARP-1 and PARP-2 . By inhibiting these enzymes, niraparib hydrochloride induces cytotoxicity in cancer cells . This inhibition of DNA repair leads to an accumulation of DNA damage, which can result in cell death, particularly in cancer cells that are already deficient in certain DNA repair pathways .
Biochemical Pathways
The primary biochemical pathway affected by niraparib hydrochloride is the DNA repair pathway . More specifically, it targets the base excision repair (BER) pathway, which is responsible for repairing single-strand breaks (SSBs) in DNA . By inhibiting PARP-1 and PARP-2, niraparib hydrochloride prevents the repair of SSBs, leading to the accumulation of DNA damage and, ultimately, cell death .
Pharmacokinetics
Niraparib hydrochloride is orally active, indicating that it can be administered orally and is absorbed in the digestive tract . It has been characterized by acceptable pharmacokinetics in rats with plasma clearance of 28 (mL/min)/kg, very high volume of distribution (Vdss=6.9 L/kg), long terminal half-life (t1/2=3.4 h), and excellent bioavailability, F = 65% . These properties suggest that niraparib hydrochloride is well-absorbed and distributed throughout the body, and it remains in the body for a significant amount of time before being cleared, which could contribute to its efficacy as a therapeutic agent .
Result of Action
The primary result of niraparib hydrochloride’s action is the induction of cytotoxicity in cancer cells . By inhibiting the repair of DNA damage, niraparib hydrochloride leads to the accumulation of DNA damage in cells. This is particularly detrimental to cancer cells, which often have defects in other DNA repair pathways and are thus more reliant on PARP-mediated repair . The accumulation of DNA damage can lead to cell death, slowing the growth of tumors .
Action Environment
The efficacy and stability of niraparib hydrochloride can be influenced by various environmental factors. For instance, the presence of other medications can impact the effectiveness and safety profile of niraparib hydrochloride. It’s important to note that while niraparib has a lower risk for drug-drug interactions compared to other PARP inhibitors, potential interactions should still be carefully considered . Additionally, patient-specific factors, such as age, weight, and overall health status, can also influence the drug’s action and efficacy .
Análisis Bioquímico
Biochemical Properties
MK-4827 hydrochloride plays a significant role in biochemical reactions, particularly in DNA repair. It interacts with PARP1 and PARP2, enzymes that catalyze the synthesis of poly (ADP-ribose) polymers from nicotinamide adenine dinucleotide (NAD+) to acceptor proteins . The nature of these interactions involves the inhibition of PARP1 and PARP2, leading to the inhibition of DNA damage repair .
Cellular Effects
MK-4827 hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA damage repair, which can impact cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this can lead to apoptosis and exhibit anti-tumor activity .
Molecular Mechanism
The mechanism of action of MK-4827 hydrochloride involves its binding interactions with the enzymes PARP1 and PARP2 . By inhibiting these enzymes, MK-4827 hydrochloride prevents the repair of DNA damage, which can lead to cell death in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, MK-4827 hydrochloride has been observed to reduce PAR levels in tumors by 1 hour after administration, an effect that persisted for up to 24 hours . This long period of PARP inhibition potentially adds to the flexibility of design in future clinical trials .
Dosage Effects in Animal Models
In animal models, the effects of MK-4827 hydrochloride have been observed to vary with different dosages . Maximum radiation enhancement was observed when MK-4827 hydrochloride was given at a dose of 50 mg/kg once daily .
Metabolic Pathways
MK-4827 hydrochloride is involved in the DNA base excision repair (BER) pathway . It interacts with the enzymes PARP1 and PARP2, which are key players in this pathway .
Transport and Distribution
Its ability to inhibit PARP1 and PARP2 suggests that it may interact with these enzymes at their sites of action .
Subcellular Localization
Given its role as a PARP inhibitor, it is likely to be found in the nucleus where PARP1 and PARP2 exert their effects .
Actividad Biológica
Niraparib hydrochloride is an orally active small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP), specifically targeting PARP-1 and PARP-2. Its primary therapeutic application is in the treatment of advanced ovarian cancer, particularly in patients with homologous recombination deficiency (HRD) or BRCA mutations. This article delves into the biological activity of niraparib, highlighting its mechanism of action, clinical efficacy, safety profile, and relevant case studies.
Niraparib exerts its biological activity by inhibiting PARP enzymes, which play a critical role in DNA repair processes. By blocking PARP activity, niraparib induces cytotoxicity in cancer cells, particularly those with defective DNA repair mechanisms. The inhibition of PARP leads to the accumulation of DNA damage, ultimately resulting in cell death through a process known as synthetic lethality . This phenomenon occurs when cancer cells, already compromised in their ability to repair DNA due to mutations in BRCA1/2 or other HR-related genes, are unable to survive the additional stress of impaired PARP function .
Pharmacokinetics
Niraparib is characterized by:
- Absorption : Following a single dose of 300 mg, the mean peak plasma concentration is approximately 804 ng/mL. The bioavailability is about 73%, and food does not significantly affect drug exposure.
- Distribution : The average apparent volume of distribution is around 1,220 L, indicating extensive tissue distribution.
- Metabolism : Primarily metabolized by carboxylesterases into inactive metabolites (M1 and M10), with a significant portion undergoing glucuronidation.
- Elimination : Niraparib is eliminated primarily through urine and feces .
Clinical Efficacy
Niraparib's efficacy has been demonstrated in several pivotal clinical trials:
NOVA Study
- Design : A multicenter, randomized, double-blind trial involving 553 patients with platinum-sensitive recurrent ovarian cancer.
- Results : The median progression-free survival (PFS) was significantly longer for patients receiving niraparib compared to placebo:
PRIMA Trial
- Design : Evaluated niraparib as maintenance therapy in newly diagnosed advanced ovarian cancer patients.
- Results : Patients receiving niraparib showed improved PFS across both HRD and non-HRD populations:
Safety Profile
The safety profile of niraparib includes several common adverse reactions:
Adverse Reaction | Incidence (%) |
---|---|
Thrombocytopenia | 39.7 |
Anemia | 31.6 |
Neutropenia | 21.3 |
Nausea | ~20 |
Fatigue | ~20 |
Serious adverse events include acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS), occurring in approximately 1.4% of treated patients .
Case Study: Maintenance Therapy
A notable case involved a 55-year-old woman with ovarian cancer who experienced recurrence shortly after chemotherapy but achieved durable remission following maintenance therapy with niraparib .
Real-World Data
A retrospective cohort study indicated that patients receiving niraparib in real-world settings experienced lower hematological toxicities compared to clinical trial data, possibly due to lower starting doses .
Propiedades
IUPAC Name |
2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHKPVIQAHNQLW-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146129 | |
Record name | Niraparib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50146129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2. PARPs play an important role in DNA repair. They recognize and repair cellular DNA damage, such as single-strand breaks (SSBs) and double-strand breaks (DSBs). Different DNA repair pathways exist to repair these DNA damages, including the base excision repair (BER) pathway for SSBs and BRCA-dependent homologous recombination for DSBs. If BER is impaired, SSBs accumulate and become DSBs, forcing cells to rely on other repair pathways, mainly the homologous recombination (HR) and the nonhomologous end joining, to repair DNA damages. However, some cells can have defective or deficient HR resulting from specific mutations in DNA repair genes, such as BRCA1 and 2. Inhibiting PARPs in the presence of HR deficiency leads to a phenomenon called 'synthetic lethality,' whereby the PARP inhibitor impedes BER, leading to genetic instability and cell death. Selectivity towards PARP-1 and PARP-2 is 100-fold higher than for other PARP family members. Niraparib-induced cytotoxicity may involve inhibition of PARP enzymatic activity and increased formation of PARP-DNA complexes resulting in DNA damage, apoptosis, and cell death. | |
Record name | Niraparib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11793 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1038915-60-4 | |
Record name | Niraparib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1038915-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Niraparib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1038915604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Niraparib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11793 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Niraparib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50146129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MK-4827, HCl salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NIRAPARIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMC2H89N35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.